Product packaging for Magaldrate(Cat. No.:CAS No. 74978-16-8)

Magaldrate

Cat. No.: B1229754
CAS No.: 74978-16-8
M. Wt: 164.36 g/mol
InChI Key: JIFPTBLGXRKRAO-UHFFFAOYSA-K
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Description

IUPAC and Common Chemical Nomenclatures of Magaldrate

This compound is recognized by several chemical names, reflecting its complex composition. The IUPAC name computed by PubChem is pentaaluminum;decamagnesium;hentriacontahydroxide;disulfate;hydrate (B1144303) nih.gov. Another computed IUPAC name for the anhydrous form is pentaaluminum;decamagnesium;hentriacontahydroxide;disulfate nih.gov.

Common synonyms for this compound include Aluminium magnesium hydroxide (B78521) sulfate (B86663) hydrate and Aluminum magnesium hydroxide sulfate hydrate drugbank.com. It is also known as magnesium aluminate hydrate or monalium hydrate drugfuture.com. The CAS Registry Number for this compound is 74978-16-8 nih.govwikidata.orgpardrugs.comdrugs.com. The anhydrous form has a CAS number of 125514-69-4 nih.gov.

Definitive Chemical Formulae and Analysis of Compositional Variability

This compound is characterized by a variable composition, approximated by the formula Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O pardrugs.comdrugs.comaiespharmachem.comgoogle.com. This formula indicates a hydrated complex of aluminum, magnesium, hydroxide, and sulfate ions. The value of 'x', representing the number of water molecules, can vary, contributing to compositional variability. The molecular weight is approximately 1097.38 g/mol for the hydrated form and 1097.3 g/mol for the anhydrous form nih.govpardrugs.comdrugs.comaiespharmachem.com.

Pharmacopoeial standards, such as those outlined in the United States Pharmacopoeia (USP), specify the acceptable range of key components in this compound. The anhydrous form is required to contain specific percentages of magnesium oxide (MgO) and aluminum oxide (Al₂O₃), as well as a limit on water-soluble sulfate content drugfuture.comgoogle.com.

Based on the approximate formula Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O, the stoichiometric ratio of aluminum to magnesium is 5:10, or 1:2. The ratio of the combined metal cations (Al and Mg) to hydroxide ions is (5+10):31, or 15:31. The ratio of the combined metal cations to sulfate ions is 15:2.

Pharmacopoeial standards provide ranges for the content of magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃) on a dried basis, as well as the sulfate content. This compound can contain between 49.2% and 66.6% Mg(OH)₂ and between 32.1% and 45.9% Al(OH)₃ on a dried basis pardrugs.comaiespharmachem.com. The sulfate content (expressed as SO₄) is typically between 16.0% and 21.0% on a dried basis pardrugs.comaiespharmachem.com. The theoretical sulfate content relative to anhydrous this compound is approximately 17.5% google.com.

Table 1: Approximate Stoichiometric Ratios in this compound (Based on Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O)

ComponentRatio
Aluminum (Al) to Magnesium (Mg)1:2
(Al + Mg) to Hydroxide (OH)15:31
(Al + Mg) to Sulfate (SO₄)15:2

Table 2: Compositional Ranges of this compound (Dried Basis)

ComponentPercentage RangeSource
Mg(OH)₂49.2% - 66.6% pardrugs.comaiespharmachem.com
Al(OH)₃32.1% - 45.9% pardrugs.comaiespharmachem.com
SO₄16.0% - 21.0% pardrugs.comaiespharmachem.com
Equivalent MgO29.0% - 40.0% drugfuture.comgoogle.com
Equivalent Al₂O₃18.0% - 26.0% drugfuture.comgoogle.com

This compound exists in a hydrated form, with a variable number of water molecules incorporated into its crystalline lattice, represented by 'x' in the formula Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O pardrugs.comdrugs.comaiespharmachem.comgoogle.com. This hydration status is an intrinsic part of its structure. The water content can be quantified using methods such as thermogravimetric analysis (TGA), which measures mass loss upon heating . The United States Pharmacopoeia specifies a limit of ≤1.9% water-soluble sulfate in the anhydrous form, indirectly related to hydration google.com.

Advanced Structural Elucidation

This compound possesses a structure analogous to Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds chemicalbook.commdpi.comresearchopenworld.com.

LDHs are characterized by positively charged brucite-like layers with intercalated anions and water molecules in the interlayer space mdpi.comresearchopenworld.commdpi.com. The general formula for LDHs is often represented as [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺[Aⁿ⁻ₓ/n·mH₂O]ˣ⁻, where M²⁺ and M³⁺ are divalent and trivalent metal cations, Aⁿ⁻ is an interlayer anion with charge 'n', and 'm' represents the number of interlayer water molecules mdpi.comresearchopenworld.commdpi.com.

In the case of this compound, the brucite-like layers are formed by aluminum (Al³⁺) and magnesium (Mg²⁺) cations coordinated with hydroxide ions (OH⁻) chemicalbook.commdpi.com. The substitution of some Mg²⁺ by Al³⁺ within these layers results in a net positive charge on the layers mdpi.commdpi.com.

The crystalline lattice of this compound consists of recurrent stacks of these positively charged brucite-like layers chemicalbook.com. The excess positive charge on the layers is balanced by the integration of sulfate anions (SO₄²⁻) in the interlayer space chemicalbook.commdpi.comresearchopenworld.com. These sulfate anions reside between the layers, along with water molecules mdpi.comresearchopenworld.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlHMgO5S+2 B1229754 Magaldrate CAS No. 74978-16-8

Properties

IUPAC Name

aluminum;magnesium;hydroxide;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFPTBLGXRKRAO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlHMgO5S+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74978-16-8
Record name Magaldrate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Nomenclature, Chemical Structure, and Compositional Characterization of Magaldrate

Advanced Structural Elucidation

Polymorphism and Crystallinity Characterization

Magaldrate is fundamentally crystalline in nature spipharma.comcphi-online.comelementis.com. It possesses a unique crystal lattice structure spipharma.com described as a lattice layered, crystalline complex of magnesium aluminum hydroxysulphate cphi-online.comelementis.com.

Polymorphism refers to the ability of a solid substance to exist in two or more crystalline phases, each having a distinct arrangement or conformation of molecules within the crystal lattice wjpls.orgscielo.br. These different crystalline forms, or polymorphs, can exhibit variations in physical properties such as packing, thermodynamics (including solubility and melting point), spectroscopy, kinetics (like dissolution rate), and mechanical characteristics wjpls.org.

Characterization of the crystallinity and potential polymorphism of pharmaceutical solids like this compound is primarily performed using X-ray diffraction (XRD) scielo.br. XRD is a powerful tool for confirming the crystalline nature of a compound and determining its specific lattice parameters . For this compound, the USP standard specifies a characteristic X-ray diffraction spectrum in the range of 0.18 to 2.20 nm google.comgoogle.com. To confirm the structural fidelity and compliance with standards, the XRD pattern of a this compound sample must conform to that of the USP this compound Reference Standard google.comgoogle.comdrugfuture.com.

Synthetic Pathways and Manufacturing Processes of Magaldrate

Historical Development of Magaldrate Synthesis Methodologies

The synthesis of this compound, initially known as magnesium aluminate hydrate (B1144303), has undergone significant evolution. Early methodologies for its production were established in the mid-20th century. A notable historical method is described in German Patent DE963182C, which involved the reaction of a highly basic alkali aluminate solution with a magnesium salt solution. google.com

In this process, a magnesium salt solution was added to an alkali aluminate solution (containing 3 to 5 moles of an alkali oxide like sodium oxide per mole of aluminum oxide) under vigorous mixing. google.com The reaction was maintained at a temperature not exceeding 50°C. This resulted in the precipitation of magnesium aluminate hydrate. The precipitate was then separated from the solution, washed thoroughly to remove soluble by-products, and subsequently dried. google.com A key characteristic of these early synthesis routes was the extensive washing required to purify the final product. google.com Notably, early pharmacopoeias and the initial German patent did not classify this compound as a sulfate-containing compound, indicating that the role and incorporation of sulfate (B86663) were not fully understood or standardized in the initial phases of its development. google.com

Modern Chemical Synthesis Routes and Reaction Chemistry

Contemporary manufacturing of this compound employs more direct and efficient synthesis routes designed to produce a high-purity product with a defined composition, including the essential sulfate component. These modern methods often involve a co-precipitation reaction that eliminates the need for extensive washing and filtration steps, thereby improving economic and operational efficiency. google.com A widely adopted modern process involves the direct reaction of active forms of aluminum and magnesium compounds in an aqueous medium with a sulfate source. google.com

The selection of appropriate reactants is critical for the successful synthesis of this compound with the desired properties.

Aluminum Hydroxide (B78521): "Active" aluminum hydroxide is a key precursor. This is typically an amorphous, finely divided aluminum hydroxide gel that dissolves readily in dilute acids. google.com Carbonate-containing aluminum hydroxide gels are also suitable starting materials. google.com The reactivity of the aluminum hydroxide source is crucial; for instance, industrial-grade crystalline alumina (B75360) (hydrargillite) is not suitable for this process. acs.org

Magnesium Compounds: "Active" magnesium oxide or magnesium hydroxide are used as the magnesium source. Active magnesium oxide is a pharmaceutically pure grade that readily reacts with water to form magnesium hydroxide. acs.org The activity of magnesium oxide can be quantified by its iodine number, with values between 20 and 100 being particularly suitable for the reaction. google.com

Sulfate Sources: A water-soluble, sulfate-containing compound is required to provide the intercalated anions that are characteristic of the this compound structure. Common sources include aluminum sulfate, magnesium sulfate, and sulfuric acid, or mixtures thereof. acs.org The amount of the sulfate source is carefully controlled to achieve the specified sulfate content in the final product. acs.org

The precise control of reaction conditions is paramount to ensure the formation of this compound with the correct crystalline structure, composition, and purity.

Temperature: The reaction is exothermic, and a noticeable increase in temperature occurs during the addition of magnesium oxide. acs.org Optimized synthesis studies have identified an ideal reaction temperature range of 61-85°C to maximize yield. researchgate.net

Concentration Ratios: The stoichiometry of the reactants is carefully managed. The molar ratio of the magnesium compound to the aluminum compound influences the final product's composition. An optimal molar concentration ratio of [MgO] to [Al(OH)₃] has been found to be between 4.2 and 5.0. researchgate.net The total concentration of the reactants (MgO and Al(OH)₃) is also controlled, typically in the range of 16-19.8%. researchgate.net

pH Control: The pH of the reaction medium is a critical parameter. To obtain carbonate-free this compound, the reaction must be carried out at a pH below 7. google.com If the pH is 7 or higher, the resulting product may contain carbonate impurities, particularly when using carbonate-containing aluminum hydroxide gel as a precursor. google.com The co-precipitation is generally performed by adding the metal salt solutions to a base, maintaining the pH at a constant, controlled value, often between 8 and 10, to ensure the simultaneous precipitation of both metal hydroxides. researchgate.netpolban.ac.id

The formation of this compound's characteristic layered structure occurs through a co-precipitation mechanism analogous to the synthesis of Mg-Al layered double hydroxides (LDHs), or hydrotalcites. patsnap.com

The process begins with the formation of aluminum-containing precursors. In the aqueous solution, the aluminum salt hydrolyzes to form amorphous aluminum hydroxide or crystalline intermediates like boehmite (γ-AlOOH). acs.orgacs.org These initial aluminum hydroxide species form sheet-like structures. acs.org

Subsequently, magnesium ions (Mg²⁺) present in the solution are incorporated into these lamellar aluminum hydroxide sheets. acs.orgacs.org This isomorphous substitution of trivalent aluminum ions (Al³⁺) with divalent magnesium ions (Mg²⁺) within the hydroxide layers results in a net positive charge on the layers. patsnap.comorientjchem.org This process of Mg²⁺ incorporation is a crucial step that leads to the formation of the positively charged hydroxymagnesium aluminate precursor sheets. acs.org

The positive charge generated on the hydroxymagnesium aluminate layers must be balanced to form a stable, neutral compound. This is achieved by the incorporation, or intercalation, of anions from the solution into the spaces between the layers. patsnap.com

In the synthesis of this compound, sulfate ions (SO₄²⁻) present in the reaction mixture serve as the primary charge-balancing anions. acs.org Driven by electrostatic forces, the sulfate ions and associated water molecules arrange themselves in the interlayer region, effectively neutralizing the positive charge of the layers. acs.orgacs.org The size and charge of the sulfate anion influence the spacing between the layers (the basal spacing) of the final crystalline structure. mdpi.com This intercalation of sulfate is a defining feature of this compound, distinguishing it from simple mixtures of aluminum and magnesium hydroxides and contributing to its crystalline structure and chemical properties. acs.org

Process Optimization for Yield and Purity

Significant efforts in the development of this compound manufacturing have focused on optimizing the process to maximize product yield and ensure high purity. Modern synthesis routes that react active precursors to form a this compound paste directly represent a major optimization, as they eliminate the need for filtration, washing, and re-homogenization steps that were characteristic of older methods. acs.org This streamlined process prevents the loss of product during purification and avoids the generation of large volumes of wastewater.

Systematic studies using experimental designs, such as the Box-Wilson methodology, have been conducted to identify the optimal synthesis conditions for maximizing yield. researchgate.net These studies have precisely defined the ideal ranges for key parameters, as detailed in the table below.

ParameterOptimal Range
Reaction Temperature61 - 85°C
Concentration of Reactants (MgO + Al(OH)₃)16 - 19.8%
Molar Ratio [MgO] / [Al(OH)₃]4.2 - 5.0
Washing Water Temperature36 - 41°C
Drying Temperature76 - 80°C

Table 1: Optimized Synthesis Conditions for this compound Yield based on the Box-Wilson experimental design. researchgate.net

By adhering to these optimized conditions, manufacturers can achieve a higher yield of this compound that meets stringent purity standards. researchgate.net The resulting product is a paste that can be processed directly into liquid formulations or dried, typically by spray drying, to produce this compound powder for solid dosage forms. acs.org The purity is confirmed by ensuring the absence of by-products and controlling the level of soluble sulfates to within pharmacopoeial limits. acs.org

Influence of Stirring and Homogenization Techniques

The physical manipulation of the reaction mixture through stirring and homogenization plays a pivotal role in the synthesis of this compound. The effectiveness of these techniques directly impacts the reaction kinetics, consistency, and quality of the final product.

Vigorous and intensive stirring is essential from the initial stages of synthesis. google.comgoogle.com In a common manufacturing pathway, an aqueous suspension of an active aluminum source, such as carbonate-containing aluminum hydroxide gel, is mixed with a sulfate-containing compound like aluminum sulfate solution. google.com Continuous stirring during this phase is crucial until the cessation of any gas generation, typically carbon dioxide. google.com Subsequently, the magnesium source, such as magnesium oxide, is introduced and must be homogeneously distributed throughout the reaction vessel, a task accomplished by further stirring. google.com

Homogenization is a critical finishing step to ensure the pharmaceutical elegance of the final this compound suspension. googleapis.com Its primary purpose is to eliminate any grittiness, resulting in a smooth, uniform gel. google.comgoogleapis.com This process can be applied to the filter cake after washing in older processes or to the final paste in more modern, by-product-free methods. google.com Different homogenization techniques, such as those employing high-pressure homogenizers or rotor-stator systems, can be utilized to achieve the desired particle size reduction and uniform dispersion. drawellanalytical.com

Table 1: Effect of Mechanical Processes on this compound Properties

ProcessObjectiveImpact on Product
Intensive StirringHomogeneous distribution of reactants (e.g., aluminum hydroxide, magnesium oxide, sulfate solution).Ensures complete reaction, prevents localized high concentrations, manages viscosity increase. google.com
Colloid MillingImprove consistency of the paste post-reaction.Reduces particle agglomerates, enhances smoothness. google.com
HomogenizationEliminate grittiness and ensure a uniform suspension.Produces a pharmaceutically elegant, non-sandy paste suitable for liquid formulations. google.comgoogleapis.com

Techniques for Minimizing By-product Formation

A significant advancement in this compound manufacturing is the development of synthetic pathways that yield a product free of ancillary by-products. google.com This innovation streamlines the production process by eliminating the need for subsequent filtration, washing, and rehomogenization steps, offering considerable labor and economic advantages. google.com

The key to minimizing by-products lies in the careful selection of reactants and precise control over reaction conditions, particularly stoichiometry and pH.

Stoichiometric Reaction: The process involves reacting stoichiometric quantities of active aluminum hydroxide with a water-soluble sulfate-containing compound (such as aluminum sulfate or sulfuric acid) and active magnesium oxide and/or magnesium hydroxide. google.comgoogle.com By providing the exact molecular ratios required for the formation of this compound, the generation of excess salt by-products that would need to be washed out is avoided. google.com

pH Control: The formation of carbonate-free this compound is contingent on maintaining the pH of the reaction below 7. google.com When the pH is 7 or greater during the reaction of the aluminum hydroxide with the sulfate source, the final product will contain carbon dioxide, necessitating further purification. google.com

Reactant "Activity": The patents describing these advanced methods specify the use of "active" aluminum hydroxide and "active" magnesium oxide. google.comgoogle.com For instance, the activity of magnesium oxide can be quantified by its iodine number, with values between 20 and 100 being cited as effective for the reaction. google.com This suggests that the reactivity and surface area of the starting materials are critical for driving the reaction to completion without forming unwanted intermediates or by-products.

By adhering to these principles, manufacturers can produce a this compound paste that can be directly processed into liquid antacid formulations or dried, for example by spray drying, to create this compound powder. google.comgoogle.com

Industrial Scale Production and Fluidization of this compound Suspensions

On an industrial scale, the primary challenge is to produce highly concentrated this compound suspensions that remain fluid and stable. googleapis.com High-concentration suspensions are desirable as they offer a greater acid-neutralizing capacity in a smaller volume. googleapis.com However, as the concentration of this compound solids increases, there is an exponential increase in viscosity, leading to the formation of a stiff, non-flowing, paste-like gel. googleapis.com

Older methods using rotary filters could only achieve filter cake concentrations of approximately 10-13 wt.% this compound, which limited the final liquid antacid products to an average concentration of around 9 wt.%. google.com Modern processes can produce pastes with a this compound content of up to 30 wt.%. google.com To manage the viscosity and ensure the fluidity of these high-concentration suspensions, fluidizing agents are employed.

The choice of fluidizing agent is critical. While acacia gum has been used to reduce viscosity in lower-concentration products, it is not suitable for high-capacity suspensions. googleapis.com A more effective approach for fluidizing stiff, undried this compound gel involves a combination of two fluidizers:

First Fluidizer: An aluminum hydroxide gel that possesses colloidal properties. google.comepo.org

Second Fluidizer: A pharmaceutically acceptable source of citrate (B86180) ions, such as citric acid or sodium/potassium citrate. google.comepo.org

This dual-fluidizer system can effectively reduce the viscosity of a stiff this compound paste, rendering it a fluid, pourable, and resuspendible suspension. google.com The ratio of this compound to the fluidizing combination can range from approximately 25:1 to 2:1 on a dry basis. google.com This method allows for the production of pharmaceutically elegant suspensions with high antacid capacity that maintain their desirable physical properties throughout their shelf life. googleapis.comgoogle.com The fluidized, high-concentration gel can then be formulated into the final liquid product or processed into a rehydratable powder, often through spray drying. googleapis.com

Table 2: Fluidizing Agents for High-Concentration this compound Suspensions

Fluidizing Agent/SystemEffectivenessNotes
Acacia GumSuitable for lower-concentration suspensions (e.g., ~12-13% solids).Not effective for fluidizing high-capacity suspensions (>22 meq/5 ml ANC). googleapis.com
Colloidal Aluminum Hydroxide Gel + Citrate Source (e.g., Citric Acid, Potassium Citrate)Highly effective for fluidizing stiff, high-concentration (e.g., >24% w/w) this compound pastes.Allows for the production of fluid, stable, and resuspendible high-capacity suspensions. google.comepo.org

Physicochemical Principles of Magaldrate S Reactivity

Acid Neutralization Mechanisms at the Molecular and Ionic Level

The primary function of magaldrate is the neutralization of excess hydrochloric acid in the stomach. This process is not a simple, single-step reaction but rather a sophisticated, sequential chemical transformation that occurs at the molecular and ionic levels.

Upon introduction to the acidic environment of the stomach, this compound does not simply dissolve. Instead, its lattice structure is rapidly converted by gastric acid into its constituent active components: magnesium hydroxide (B78521) (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃). wikipedia.org This conversion is a key feature of its mechanism, providing a multiphase antacid effect. medicinenet.comaiespharmachem.com

Research based on 27Al NMR and pH-stat studies reveals that the neutralization process is sequential. The magnesium hydroxide component of the this compound complex is the first to react with the acid. nih.gov An aluminum NMR signal becomes detectable only after sufficient hydrochloric acid has been added to exhaust the acid-neutralizing capacity of the magnesium hydroxide. nih.gov This indicates a stepwise reaction where the more rapidly acting magnesium hydroxide provides immediate neutralization, followed by the slower, more sustained action of the freshly released aluminum hydroxide. medicinenet.comaiespharmachem.com This freshly formed aluminum hydroxide is in a more reactive, impolymerized state compared to aged aluminum hydroxide gels. aiespharmachem.compardrugs.com The dissolution of this compound is pH-dependent, characterized by a rapid release of magnesium and a sustained conversion to aluminum hydroxide. nih.gov

Magnesium Hydroxide Reaction: Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

Aluminum Hydroxide Reaction: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

The products of these reactions are magnesium chloride (MgCl₂) and aluminum chloride (AlCl₃), which are water-soluble salts. However, the aluminum and magnesium components are poorly absorbed from the gastrointestinal tract. wikipedia.orgnih.gov The unreacted hydroxides and any formed insoluble aluminum salts are ultimately excreted in the feces. nih.gov Studies using quasi-elastic light scattering have shown that this compound particles initially decrease in size as the magnesium hydroxide component is neutralized by hydrochloric acid, and then subsequently increase in size. nih.gov

Buffering Capacity and pH Maintenance Dynamics

A critical feature of an effective antacid is not only to neutralize acid but also to maintain the gastric pH in a physiologically acceptable range, avoiding over-alkalinization. This compound exhibits a strong buffering capacity, maintaining the pH in a specific, narrow range for a sustained period.

This compound is characterized by its rapid onset of action. In vitro studies have demonstrated its ability to neutralize acid with remarkable speed.

Rapidity of Action : All tested dosage forms of this compound were found to regulate acid levels to pH 3.0 within 10 seconds. nih.gov

Comparative Reaction Rate : pH-stat titration tests, which measure the rate of acid consumption, showed that this compound-containing suspensions (Riopan and Riopan Plus) reacted with acid 10 times faster than antacids containing simple mixtures of aluminum hydroxide and magnesium hydroxide (Maalox, Maalox Plus, and Mylanta).

Onset of Neutralization : In a dynamic acid neutralization test simulating stomach conditions, the onset of action at pH 3 for this compound was 20 times faster than for Maalox Plus and 56 times faster than for Mylanta.

This rapid neutralization is attributed to its unique crystalline structure, which allows for immediate interaction with acid. spipharma.com pH-stat titrations of this compound show a distinct biphasic response, further differentiating its kinetic behavior from that of mixed gels. nih.gov

ParameterThis compound (Riopan)Mixed Gels (e.g., Maalox, Mylanta)
Reaction Rate (pH-stat) ~10x fasterBaseline
Onset of Action (pH > 3) ~20-56x fasterBaseline
Kinetic Profile BiphasicBurst phase with lag

Data compiled from in-vitro comparative studies. nih.gov

Beyond its rapid onset, this compound provides a sustained buffering action, which is crucial for prolonged symptom relief. It is specifically noted for its ability to buffer the gastric environment, maintaining the pH between 5 and 6. spipharma.comspipharma.com

Sustained Effect : Clinical investigations have shown that administering this compound every two hours can effectively increase intragastric pH to values between 6 and 7. nih.gov

Duration of Action : Even in the presence of certain drugs that can suppress antacid efficacy, this compound was found to regulate gastric acid levels within a comfortable zone for a period of 70-110 minutes. nih.gov

Comparative Duration : In a dynamic in-vitro model, the duration of acid neutralization at a pH above 3 for this compound was twice as long as for Maalox and Maalox Plus, and 1.6 times longer than for Mylanta.

This prolonged and even neutralization profile ensures that the gastric pH is controlled without causing a sudden, sharp increase (acid rebound), which can stimulate further acid secretion. nih.gov

pH RangeDuration of ActionStudy Context
> 3.0 1.6 to 2 times longer than mixed gelsIn vitro dynamic acid neutralization test
"Comfort Zone" 70-110 minutesIn vitro efficacy test with concomitant drugs nih.gov
6.0 - 7.0 Maintained with 2-hourly administrationIn vivo study in intensive care patients nih.gov
5.0 - 6.0 Maintained buffering rangeGeneral characteristic spipharma.comspipharma.com

Adsorption and Complexation Chemistry

In addition to acid neutralization, this compound's physicochemical properties enable it to engage in adsorption and complexation reactions within the stomach. Its layered lattice structure presents a large surface area with an excess of positive charges. chemicalbook.com These properties allow it to bind to various substances present in the gastric and duodenal contents that can be harmful to the mucosal lining.

The demonstrated adsorptive capabilities of this compound include:

Bile Acids : this compound exhibits efficient bile acid binding properties. nih.gov It can adsorb significant quantities of bile acids, which is clinically relevant as the reflux of bile into the stomach can cause mucosal damage. spipharma.com

Pepsin and Lysolecithin : Studies have noted this compound's distinct adsorption capability with respect to pepsin and lysolecithin, both of which can contribute to ulceration and inflammation of the gastric mucosa. thepharmajournal.com

This binding action is believed to be facilitated by electrostatic interactions between the positively charged surface of the this compound gel and the negatively charged molecules of substances like bile acids and gastric mucus. chemicalbook.com This dual mechanism of acid neutralization and adsorption of damaging substances provides a more comprehensive protective effect on the gastrointestinal lining.

Adsorption Mechanisms of Bile Acids and Lysolecithin

This compound has been shown to effectively bind bile acids and lysolecithin, substances that can be injurious to the gastric mucosa, particularly in cases of duodenal-gastric reflux. This binding capacity is a critical aspect of its cytoprotective effects, extending beyond simple acid neutralization. The adsorption mechanisms are influenced by the chemical nature of the bile acids and lysolecithin, the pH of the surrounding medium, and the surface characteristics of the this compound complex.

The primary physicochemical principle governing the adsorption of bile acids by this compound is believed to be a combination of electrostatic interactions and the formation of complexes with the aluminum hydroxide component. Bile acids are steroidal molecules with a carboxylic acid group, making them anionic at physiological pH. The aluminum hydroxide component of this compound possesses a positive surface charge in acidic environments, creating an electrostatic attraction for the negatively charged bile acid molecules.

Research has indicated that the binding of bile salts by aluminum-containing antacids is more pronounced in acidic conditions. nih.gov This is advantageous as the reflux of duodenal contents into the stomach often occurs in an acidic milieu. The binding affinity is also dependent on the specific type of bile acid. Dihydroxy bile acids, such as chenodeoxycholic acid and deoxycholic acid, are bound more strongly by aluminum hydroxide than trihydroxy bile acids like cholic acid. nih.gov Furthermore, glycine-conjugated bile acids exhibit a higher binding affinity than their taurine-conjugated counterparts. nih.gov One study demonstrated that at a pH of 7, this compound was as effective as cholestyramine resin in absorbing dihydroxy-bile salts. nih.gov

Lysolecithin, a product of lecithin hydrolysis by phospholipase A2, is another damaging agent often present in refluxate. Similar to bile acids, the adsorption of lysolecithin by aluminum-containing antacids is also more intensive in an acidic medium. nih.gov The precise mechanism is thought to involve interactions between the phosphate group of lysolecithin and the aluminum ions on the surface of the this compound complex.

The following table summarizes the comparative bile acid binding capacities of different antacids, including compounds structurally related to this compound, providing insight into its relative efficacy.

Antacid CompoundBile Acid TypepH ConditionBinding Capacity
This compound (Riopan) Dihydroxy-bile salts7Comparable to Cholestyramine
Hydrotalcite Taurodeoxycholic acid (lipophilic)Not specifiedHighest among tested antacids
Aluminum Hydroxide Dihydroxy bile acid conjugatesNot specifiedPotent binding, similar to Cholestyramine
Aluminum Hydroxide Trihydroxy bile acid conjugatesNot specifiedWeaker binding than dihydroxy conjugates
Aluminum Hydroxide Glycine conjugatesNot specifiedStronger binding than taurine conjugates
Magnesium Hydroxide Bile acids in generalNot specifiedMuch weaker binding than aluminum hydroxide

This table is a compilation of findings from multiple sources to illustrate the relative binding capacities. nih.govnih.govtalcid.de

Inactivation Chemistry of Pepsin

Pepsin, the primary proteolytic enzyme in the stomach, is active only in a highly acidic environment, with its optimal activity occurring between pH 1.5 and 2.5. The enzymatic activity of pepsin significantly decreases as the pH rises, becoming minimal at a pH of 4 and ceasing altogether above pH 6.5. amegroups.org this compound's primary mechanism for inactivating pepsin is its potent acid-neutralizing capacity, which rapidly elevates the gastric pH to levels where pepsin is no longer catalytically active. Pepsin is irreversibly denatured at a pH between 7.0 and 8.0. amegroups.org

Beyond the pH-mediated inactivation, the aluminum hydroxide component of this compound contributes to a more direct form of pepsin inhibition through adsorption. The surface of aluminum hydroxide can bind pepsin molecules, a process that is also pH-dependent and is most effective in the acidic environment where pepsin is active. This adsorption is not believed to cause denaturation of the enzyme but rather reduces its activity through steric hindrance. By binding to the pepsin molecule, the aluminum hydroxide physically blocks the active site of the enzyme, preventing it from accessing and digesting protein substrates.

Research on non-acid-reactive forms of aluminum hydroxide has shown that adsorbed pepsin has a significantly lower activity than pepsin in solution. This reduction in activity is attributed to the steric occlusion of the active site. The porous nature of some aluminum hydroxide forms may also contribute to this effect by physically trapping the enzyme.

The following table outlines the pH-dependent activity of pepsin, which is the fundamental principle behind its inactivation by this compound.

pH LevelPepsin ActivityState of Pepsin
1.5 - 2.5 Optimal activityActive
~ 4.0 Minimal activityLargely inactive
> 6.5 No activityInactive but stable
7.0 - 8.0 No activityIrreversibly denatured

This data is based on established biochemical properties of pepsin. amegroups.org

Analytical Methodologies for Magaldrate Characterization and Quantification

Spectroscopic Techniques for Elemental and Compound Quantification

A simple and sensitive photometric method has been developed for the estimation of Magaldrate through chemical derivatization. researchgate.netthepharmajournal.com This technique is based on the complex formation between this compound's constituent magnesium and aluminum ions and a complexing agent, Eriochrome Black T (EBT). researchgate.netthepharmajournal.com

The procedure involves creating an alkaline environment, typically at a pH of 10, where EBT forms a stable, violet-colored complex with the metal ions present in this compound. researchgate.netthepharmajournal.com The absorbance of this resulting complex is then measured using a UV-Visible spectrophotometer at its wavelength of maximum absorption, which has been identified at approximately 527 nm to 560 nm. researchgate.netsszp.euresearchgate.netiaea.org The measured absorbance is directly proportional to the concentration of this compound. This method has been successfully validated according to International Council for Harmonisation (ICH) guidelines and applied for the analysis of this compound in tablet formulations. researchgate.netthepharmajournal.com

Validation of the photometric method demonstrates its reliability for routine quality control analysis. researchgate.netthepharmajournal.com

Interactive Table: Validation Parameters of the UV-Visible Spectrophotometric Method for this compound

Parameter Finding Reference
Linearity The method shows a linear response for this compound concentration. researchgate.net
Accuracy (% Recovery) Determined by the standard addition method at 50%, 100%, and 150% levels, with recoveries of 102.20%, 101.90%, and 100.70% respectively. thepharmajournal.com
Precision (% RSD) Intra-day and inter-day precision were found to be less than 3% Relative Standard Deviation (% RSD). thepharmajournal.com

This data represents typical findings from method validation studies.

Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the elemental composition of a sample. It is particularly useful for quantifying the aluminum and magnesium content in this compound. In this method, a sample containing this compound is introduced into a flame, where it is atomized. A light source specific to the element being measured (either aluminum or magnesium) is passed through the atomized sample. The atoms of the target element absorb this light at a characteristic wavelength, and the amount of light absorbed is proportional to the concentration of the element in the sample. nemi.gov

A significant challenge in the AAS analysis of this compound is the potential for interference. For instance, the presence of aluminum can interfere with the determination of magnesium. nemi.gov To overcome such matrix effects, releasing agents like lanthanum chloride are often added to the sample. nemi.govresearchgate.net The lanthanum preferentially binds with the interfering substances, allowing the target element to be atomized and measured accurately. nemi.govresearchgate.net For more sensitive analyses, advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can also be employed to quantify aluminum and magnesium ions. researchgate.netnih.govnih.gov

Chromatographic Separations and Analysis

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying this compound, often in combination with other active ingredients in a single dosage form.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been successfully developed for the simultaneous estimation of this compound and co-formulated compounds, such as Simethicone. ijpir.comijrpr.comijpar.comresearchgate.netijariit.com These methods are typically simple, rapid, and accurate, making them suitable for routine analysis in quality control laboratories. ijpir.com

A typical RP-HPLC method involves an isocratic elution system. The separation is achieved on a stationary phase, commonly an Inertsil ODS or Hypersil C18 column. ijpir.comresearchgate.net The mobile phase, a mixture of a buffer (like Triethylamine or Potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile or methanol), is pumped at a constant flow rate. ijpir.comijpar.com Detection is usually carried out using a UV detector at a specific wavelength where the analytes exhibit maximum absorbance. ijpir.comijpar.com Under optimized conditions, this compound and other compounds like Simethicone are separated and eluted at distinct retention times. ijpir.comijrpr.comijpar.comresearchgate.netijariit.com

Interactive Table: Example of Chromatographic Conditions for this compound and Simethicone Analysis

Parameter Condition Reference
Column Inertsil ODS 3V, C18 (150x4.6 mm, 5µm) ijpir.comijrpr.com
Mobile Phase Triethylamine buffer and Acetonitrile (50:50 v/v) ijpir.comijrpr.com
Flow Rate 1.0 ml/min ijpir.comijpar.comresearchgate.net
Detection Wavelength 227 nm ijpir.comijrpr.com
Retention Time (this compound) ~2.483 min ijpir.comijrpr.com

These conditions are illustrative of a developed RP-HPLC method.

The reliability of an HPLC method is established through a rigorous validation process as per ICH guidelines. ijpir.comijpar.com This involves evaluating several key parameters to ensure the method is suitable for its intended purpose.

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. ijpar.com For this compound, linearity is often established in concentration ranges such as 50 µg/mL to 150 µg/mL, with correlation coefficients (R²) values of 0.999 or higher, indicating excellent linearity. ijpar.com

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). For a precise method, the %RSD is typically less than 2%. ijpir.comresearchgate.net

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from other components like excipients or impurities. ijpar.com Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. ijpar.com

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to the sample. High percentage recovery values, typically between 98% and 102%, indicate an accurate method. ijpir.comijpar.com For this compound, recovery has been reported at 100.00% to 100.17%. ijpir.comijpar.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Interactive Table: Summary of HPLC Method Validation Parameters for this compound

Validation Parameter Typical Result Reference
Linearity Range 10-50 µg/ml or 50-150 µg/mL ijpar.comresearchgate.net
Correlation Coefficient (R²) ≥ 0.999 ijpar.com
Accuracy (% Recovery) 100.00% - 100.17% ijpir.comijpar.com
Precision (% RSD) < 2% ijpir.comresearchgate.net
Limit of Detection (LOD) 1.226 µg/ml researchgate.net

Data is compiled from various validated HPLC methods.

Titrimetric Methods for Reactivity and Compositional Assessment

Titrimetric analysis, a classic chemical analysis method, remains a fundamental technique for assessing the reactivity and composition of this compound, as outlined in pharmacopeial monographs such as the United States Pharmacopeia (USP). pharmacopeia.cn

Additionally, complexometric titrations are employed to determine the specific content of aluminum and magnesium. For instance, a sample of this compound is dissolved in dilute hydrochloric acid, and a known excess of Edetate disodium (EDTA) titrant is added. pharmacopeia.cn The EDTA complexes with the aluminum and magnesium ions. The excess, unreacted EDTA is then back-titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator like dithizone to a distinct color change endpoint. pharmacopeia.cn This allows for the calculation of the amount of Al(OH)3 and Mg(OH)2 in the sample. pharmacopeia.cn

Potentiometric Titration for Acid-Neutralizing Capacity (ANC) Determination

A key performance indicator for this compound is its acid-neutralizing capacity (ANC), which quantifies the total amount of acid that can be neutralized by the antacid. metrohm.comsmolecule.com Potentiometric titration is the standard pharmacopoeial method for determining the ANC of this compound. This method is outlined in various pharmacopoeias, including the United States Pharmacopeia (USP).

The procedure typically involves a back-titration. A known excess of a strong acid, such as hydrochloric acid, is added to a sample of this compound. The mixture is then titrated with a standardized strong base, like sodium hydroxide (B78521). The endpoint of the titration is determined potentiometrically, typically at a fixed pH of 3.5, to calculate the amount of acid consumed by the this compound. metrohm.com This dynamic measurement of pH change provides a precise determination of the antacid's neutralizing capability.

Below is a table showing representative results for the ANC determination of an oral suspension containing this compound, as performed by potentiometric titration according to USP <301>. metrohm.com

SampleMean ANC (mEq)Standard Deviation (Relative) (%)
This compound and Simethicone Oral Suspension (n=5)11.560.3

This table presents data for a specific formulation and is illustrative of the precision of the potentiometric titration method.

Complexometric Titration for Metal Ion Content (e.g., EDTA-based methods)

Complexometric titration is a widely used analytical method to determine the content of metal ions, specifically aluminum and magnesium, in this compound. slideshare.netdokumen.pubpharmacyindia.co.insrmist.edu.inslideshare.net This technique relies on the formation of stable complexes between the metal ions and a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA). dokumen.pubpharmacyindia.co.in

The assay for magnesium involves dissolving the this compound sample in dilute acid and adjusting the pH to approximately 10 with a buffer solution. An indicator, such as Eriochrome Black T, is added, and the solution is titrated with a standardized EDTA solution until a color change indicates the endpoint, signifying that all magnesium ions have been complexed. srmist.edu.in

For the determination of aluminum, a back-titration method is often employed. A known excess of standard EDTA solution is added to the acidified sample solution, which complexes with the aluminum ions. The pH is then adjusted, and the excess, unreacted EDTA is titrated with a standard solution of a different metal ion, such as zinc sulfate, using a suitable indicator like dithizone. srmist.edu.in These titrations allow for the precise quantification of the aluminum and magnesium content, ensuring it meets pharmacopoeial standards.

Advanced Structural and Material Characterization Techniques

Beyond basic chemical quantification, advanced analytical techniques are employed to elucidate the complex structure and material properties of this compound. These methods provide critical insights into its crystalline nature, thermal behavior, molecular composition, and surface morphology.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Polymorphic Analysis

X-ray diffraction (XRD) is the definitive technique for confirming the crystalline structure of this compound. The compound is characterized by a unique, ordered crystal lattice described as a layered, crystalline complex of magnesium aluminum hydroxysulphate. This structure is often compared to that of the naturally occurring mineral hydrotalcite, which is a layered double hydroxide (LDH).

XRD analysis provides a characteristic diffraction pattern, or "fingerprint," which is used to identify this compound and ensure its structural integrity. The United States Pharmacopeia (USP) specifies a characteristic X-ray diffraction spectrum for this compound that serves as a reference standard. This is crucial for purity assessment, as XRD can detect the presence of crystalline impurities or alterations in the crystal structure.

Polymorphism, the existence of a substance in multiple crystalline forms, is a critical consideration for pharmaceuticals as it can affect properties like solubility and bioavailability. ofoghpharmed.com For this compound, the literature and pharmacopoeial standards emphasize the characterization of its single, official crystalline form. The primary focus of XRD analysis is to verify the presence of this specific hydrotalcite-like crystal lattice.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For this compound, DSC scans reveal important information about its thermal stability and composition.

A typical DSC thermogram of this compound shows a broad endothermic peak. This peak corresponds to the energy absorbed during dehydration (loss of water molecules) and dehydroxylation (loss of hydroxyl groups), which aligns with weight loss observed in thermogravimetric analysis (TGA). The absence of sharp melting peaks in the DSC curve confirms the amorphous or poorly crystalline nature of this compound after it has been dehydrated. DSC is also a valuable tool in preformulation studies to assess the compatibility of this compound with various pharmaceutical excipients by detecting shifts in thermal events. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researcher.life In the analysis of this compound, FTIR is essential for confirming the presence of its key chemical components.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its fundamental structural units:

Hydroxyl (OH⁻) Groups : The presence of hydroxyl groups, a defining feature of the this compound structure, is identified by their characteristic stretching and bending vibrations in the IR spectrum.

Sulfate (SO₄²⁻) Groups : The incorporation of sulfate ions into the compound's lattice is confirmed by a distinct and strong stretching vibration band typically observed around 1100 cm⁻¹.

FTIR is also employed in stability studies to monitor for any changes in the chemical structure of this compound, such as degradation or interactions with other components in a formulation.

Scanning Electron Microscopy (SEM) for Morphological and Surface Characterization

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. researcher.life It is utilized to characterize the morphology and surface features of this compound particles. researcher.life The particle size, shape, and surface texture can influence the material's physical properties and its reactivity, including its acid-neutralizing capacity. SEM analysis provides visual evidence of the particulate nature of this compound, which can be correlated with its performance as an active pharmaceutical ingredient. googleapis.com

Thermogravimetric Analysis (TGA) for Hydration and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This methodology is particularly valuable for studying the hydration and thermal decomposition of compounds like this compound, which is a hydrated aluminum magnesium hydroxide sulfate complex.

When subjected to a controlled heating program, this compound exhibits mass loss at distinct temperature ranges, corresponding to specific physicochemical events. The initial weight loss is attributable to the removal of loosely bound and chemically incorporated water molecules (dehydration). As the temperature increases further, the compound undergoes decomposition, leading to the loss of hydroxyl groups and sulfate moieties.

A key quality control parameter related to the hydration level of this compound is the "Loss on Drying" test, a form of thermogravimetric analysis stipulated in pharmacopeial monographs. The United States Pharmacopeia (USP) specifies that upon drying at 200°C for 4 hours, this compound loses between 10.0% and 20.0% of its weight. pharmacopeia.cndrugfuture.com This test ensures that the water content of the substance is within the appropriate range, which is critical for the material's stability and acid-neutralizing capacity. A thermogram (the plot of mass versus temperature) would show a significant step in this region, quantifying the total volatile content under these conditions.

Table 1: Compendial Requirement for Loss on Drying of this compound
ParameterMethodTemperatureDurationAcceptance Criteria (% Mass Loss)Reference
Loss on DryingIsothermal Gravimetry200°C4 hours10.0% – 20.0%USP pharmacopeia.cndrugfuture.com

Compendial Purity and Compositional Verification Methods

Compendial methods are official procedures detailed in pharmacopeias, such as the United States Pharmacopeia (USP), which provide the basis for verifying the purity, strength, and quality of pharmaceutical substances. pharmacopeia.cn For this compound, these methods are crucial for confirming its identity, composition, and conformity to established limits for impurities. Adherence to these standardized methods ensures that the material is safe and effective for its intended use.

Quantitative Determination of Elemental Impurities (e.g., Arsenic, Heavy Metals)

The control of elemental impurities in pharmaceutical ingredients is a critical aspect of quality control due to the potential toxicity of these elements. Pharmacopeial standards have evolved from older, less specific methods to modern, highly sensitive instrumental techniques.

Historically, the control of heavy metals was performed using the wet chemistry method described in USP General Chapter <231>. This test relied on the visual comparison of the color produced by the precipitation of metal sulfides against a lead standard. usp.orgdrugfuture.comuspnf.com The USP monograph for this compound specifies limits based on this methodology. pharmacopeia.cn

However, this method has been largely superseded by modern instrumental approaches outlined in USP General Chapters <232> "Elemental Impurities—Limits" and <233> "Elemental Impurities—Procedures". usp.orgusp.orgfda.gov These newer chapters mandate a risk-based approach to control a wider range of elemental impurities and require the use of highly specific and quantitative techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods allow for the precise quantification of individual elements rather than providing a general, non-specific assessment. The limits are now defined based on the Permitted Daily Exposure (PDE) for each element, considering the route of administration of the final drug product. biospectra.usscribd.com

The compendial limits for arsenic and heavy metals in this compound as per the specific monograph are detailed below.

Table 2: Compendial Limits for Elemental Impurities in this compound
ImpurityMethod ReferenceLimitReference
ArsenicUSP &lt;211&gt; Method INot more than 8 ppmUSP pharmacopeia.cn
Heavy MetalsUSP &lt;231&gt;Not more than 0.006% (60 ppm)USP pharmacopeia.cn

Soluble Chloride and Sulfate Content Determination

The presence of excessive soluble salts, such as chlorides and sulfates, in this compound can indicate impurities from the manufacturing process or degradation. Compendial monographs provide specific methods to quantify and limit the content of these ions.

Soluble Chloride Content: The USP method for determining soluble chloride involves a classic titration procedure. A prepared aqueous extract of the this compound sample is titrated with a standardized solution of silver nitrate. pharmacopeia.cndrugfuture.com Potassium chromate is used as an indicator, which forms a reddish-brown silver chromate precipitate at the endpoint, after all the chloride ions have precipitated as white silver chloride. The volume of silver nitrate consumed is directly proportional to the amount of soluble chloride in the sample.

Soluble Sulfate Content: For soluble sulfates, the USP provides a limit test that involves comparing the turbidity of a sample preparation with that of a standard sulfuric acid solution. pharmacopeia.cndrugfuture.com An aqueous extract of the this compound is treated with reagents that would cause the precipitation of sulfate ions. The resulting turbidity is then visually compared to a standard prepared with a known amount of sulfate, ensuring it does not exceed the specified limit.

Table 3: Compendial Limits for Soluble Impurities in this compound
ImpurityAnalytical MethodLimitReference
Soluble ChlorideTitration with Silver NitrateNot more than 3.5%USP pharmacopeia.cndrugfuture.com
Soluble SulfateTurbidimetric ComparisonNot more than 1.9%USP pharmacopeia.cndrugfuture.com

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound NameChemical Formula or Type
This compoundAl₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O
Aluminum HydroxideAl(OH)₃
Magnesium HydroxideMg(OH)₂
ArsenicAs
LeadPb
Silver NitrateAgNO₃
Potassium ChromateK₂CrO₄
Silver ChlorideAgCl
Sulfuric AcidH₂SO₄

Chemical and in Vitro Interactions of Magaldrate with Other Compounds

Chelation and Complex Formation with Pharmaceutical Agents

Magaldrate's polyvalent cations (Al³⁺ and Mg²⁺) are known to interact with certain pharmaceutical agents through chelation, forming complexes that can significantly alter the bioavailability of these drugs. drugs.comnih.gov This interaction is particularly notable with classes of drugs containing functional groups capable of binding to metal ions.

In Vitro Studies on Interaction with Fluoroquinolone Antibiotics (e.g., Ciprofloxacin (B1669076), Sparfloxacin)

In vitro studies have demonstrated that this compound can cause a decrease in the absorption of fluoroquinolone antibiotics such as ciprofloxacin and sparfloxacin (B39565). drugs.comdrugbank.comdrugbank.com This reduction in absorption can lead to decreased serum concentrations and potentially reduced efficacy of the antibiotic. drugs.comdrugbank.comdrugbank.com The interaction between oral sparfloxacin and antacids, including this compound, is primarily a chelation reaction. pjps.pk

Research using simulated gastric and intestinal juices has confirmed that the dissolution rate of sparfloxacin tablets is markedly retarded in the presence of various antacids, including this compound. pjps.pkresearchgate.net this compound exhibited relatively higher adsorption capacities in simulated gastric juice compared to some other antacids. pjps.pkresearchgate.net Similarly, in vitro studies with ciprofloxacin in simulated gastric and intestinal fluids have shown that this compound retards its availability. researchgate.net

Chemical Mechanisms of Cation-Mediated Reduced Dissolution and Solubility of Co-administered Compounds

The primary chemical mechanism underlying the reduced dissolution and solubility of co-administered compounds in the presence of this compound is the formation of insoluble or poorly soluble complexes through chelation with the polyvalent aluminum and magnesium cations. drugs.comnih.govdrugs.com Fluoroquinolones, for example, contain 3-ketone and 4-carboxylic acid groups that can chelate with these divalent and trivalent metal ions. pjps.pk The complex formed is often an insoluble, non-absorbable compound, which reduces the amount of the drug available for systemic absorption from the gastrointestinal tract. nih.govpjps.pk This cation-mediated chelation is considered a significant mechanism responsible for the decreased absorption of antibiotics like ciprofloxacin in the presence of antacids containing aluminum and magnesium hydroxide (B78521). researchgate.netpjps.pk

While chelation is a major factor, changes in the solubility and lipophilicity of co-administered compounds related to the increase in gastric pH caused by this compound may also contribute to reduced absorption. nih.govdrugs.com For weakly basic drugs that are not completely dissolved at physiological pH, an increase in pH would result in a decrease in dissolution and subsequent absorption. nih.gov

Impact on the Chemical Stability of Co-Formulated Active Pharmaceutical Ingredients (e.g., Aspirin (B1665792) Decomposition Kinetics)

The presence of alkaline moieties in antacids like this compound can impact the chemical stability of co-formulated active pharmaceutical ingredients, particularly those susceptible to hydrolysis in alkaline environments. Studies on aspirin-magaldrate double-layer tablets have revealed that the alkaline components of this compound increase the rate of aspirin decomposition. researchgate.netresearchgate.netnih.govcore.ac.uk This effect was found to be more pronounced for aspirin tablets containing this compound compared to those with other antacids like aluminum and magnesium hydroxide combinations (e.g., in Ascriptin). researchgate.netresearchgate.netnih.govcore.ac.uk

Accelerated stability testing has shown a significant reduction in the shelf-life of aspirin when co-formulated with this compound. researchgate.netresearchgate.netnih.govcore.ac.uk For instance, the shelf-life at 25°C for aspirin-magaldrate double-layer tablets was determined to be considerably shorter than that of plain aspirin tablets or aspirin combined with other antacids. researchgate.netresearchgate.netnih.govcore.ac.uk The decomposition of aspirin in these formulations often follows first-order kinetics, particularly at higher storage temperatures. researchgate.netresearchgate.net

The following table illustrates the impact of this compound on aspirin shelf-life based on accelerated stability testing:

Tablet TypeEstimated Shelf-Life at 25°C (months)
Aspro (Plain Aspirin)35 researchgate.netresearchgate.netnih.govcore.ac.uk
Ascriptin (Aspirin-Maalox)34.5 researchgate.netresearchgate.netnih.govcore.ac.uk
Aspirin-Magaldrate Double Layer13.5 researchgate.netresearchgate.netnih.govcore.ac.uk

Note: Data derived from accelerated stability testing and Arrhenius plots.

Physicochemical Modulations of Solubility and Dissolution Rates of Co-existing Substances in Simulated Biological Media

This compound's interaction with co-existing substances in simulated biological media involves physicochemical modulations that affect their solubility and dissolution rates. Beyond chelation, the neutralization of gastric fluid by this compound leads to an increase in pH. ontosight.ainih.gov This pH elevation can significantly alter the solubility and dissolution behavior of drugs, depending on their acid-base properties. nih.gov

For weakly acidic drugs, an increase in gastric pH generally leads to increased solubility and potentially a higher dissolution rate. nih.gov Conversely, for weakly basic drugs, an increase in pH can cause a decrease in solubility and dissolution rate. nih.gov Since many drugs exhibit pH-dependent solubility, the change in the microenvironment pH caused by this compound can impact their availability for absorption.

In vitro dissolution studies using simulated gastric and intestinal juices are crucial for evaluating these physicochemical modulations. As observed with fluoroquinolones, the presence of this compound can retard the dissolution rate of co-administered drugs in simulated gastric fluid. pjps.pkresearchgate.netresearchgate.net This effect is a combination of chelation and the altered pH environment, both of which influence the solid-state properties and the rate at which the drug dissolves into the surrounding medium. The adsorption capacities of this compound in these simulated media also play a role in reducing the available concentration of the co-administered substance. pjps.pkresearchgate.net

Future Research Trajectories for Magaldrate

Development of Novel Synthetic Routes for Enhanced Purity and Structural Control

Current Magaldrate synthesis typically involves the reaction of active aluminum hydroxide (B78521) with a water-soluble sulfate-containing compound and active magnesium oxide or hydroxide in stoichiometric quantities in water. google.comgoogle.com This process yields a paste that can be dried into a powder. google.com While established methods exist, future research is focused on developing novel synthetic routes that offer enhanced control over the purity and structural characteristics of the resulting this compound.

Innovations in synthetic chemistry, including techniques like continuous flow processes and the use of computational tools for reaction design, could potentially lead to more efficient and controlled synthesis. nano-ntp.comchemrxiv.org Exploring alternative reactants or reaction conditions may help minimize impurities and achieve a more uniform particle size and morphology, which can influence the compound's reactivity and stability. Research into batch process optimization continues to focus on parameters such as temperature, pH control, and mixing intensity to maximize yield and purity. The stoichiometric ratio of aluminum to magnesium is considered critical for achieving optimal crystallinity and sulfate (B86663) binding.

In-depth Mechanistic Studies of Adsorption and Surface Chemistry

This compound's therapeutic effects are intrinsically linked to its surface interactions within the gastrointestinal tract, including the neutralization of gastric acid and the adsorption of substances like pepsin, bile acids, and lysolecithin. ijsr.net While these functions are known, a more in-depth understanding of the underlying adsorption mechanisms and surface chemistry is a critical area for future research.

Studies could utilize advanced surface characterization techniques to probe the nature of the active sites on the this compound surface and how they interact with various molecules. Research into adsorption mechanisms often involves analyzing kinetics and isotherm models to understand the binding process. rsc.org Techniques such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, commonly used in studying adsorption on other materials, could provide valuable insights into the molecular interactions between this compound and substances in the gastric environment. mdpi.com Understanding how factors like pH, ionic strength, and the presence of other molecules influence adsorption behavior is crucial for optimizing this compound's efficacy. rsc.org For instance, studies on other adsorbents have shown that surface area, pore structure, and the type and content of surface functional groups significantly influence adsorption capacity and mechanism. rsc.orgscirp.org

Exploration of Advanced Crystallography and Structural Variants

This compound is described as having a hydrotalcite-like structure with sulfate as the major interlayer anion and carbonate also potentially present. researchgate.net Further research using advanced crystallographic techniques can provide a more detailed understanding of its layered structure, the arrangement of aluminum and magnesium hydroxides, and the intercalation of sulfate and other potential anions.

Techniques such as advanced X-ray diffraction, neutron diffraction, and solid-state Nuclear Magnetic Resonance (NMR) can offer higher resolution structural information. Exploring different synthetic conditions may lead to the discovery of novel structural variants or polymorphs of this compound with potentially altered properties, such as increased surface area or modified reactivity. Research into structural variants in other fields has shown that subtle changes in crystalline structure can significantly impact a compound's physical and chemical characteristics. genomicsengland.co.uknih.govresearchallofus.orgfrontiersin.orgbilkent.edu.tr Understanding the relationship between synthesis parameters, crystal structure, and performance is key to developing improved this compound products.

Innovations in Analytical Techniques for Trace Component Detection and Speciation

Ensuring the purity and quality of this compound requires sophisticated analytical techniques capable of detecting and quantifying trace components and determining the chemical species of elements present. Future research will focus on innovating these techniques to improve sensitivity, specificity, and efficiency.

Speciation analysis, the process of identifying and measuring the quantities of specific chemical species of an element, is crucial because the chemical form can significantly influence properties like toxicity and bioavailability. analytik-jena.comfrontiersin.orgspectroscopyonline.comscispace.com For this compound, this could involve studying the speciation of aluminum and magnesium under different conditions.

Advanced analytical methods such as hyphenated techniques combining chromatography (like HPLC or IC) with highly sensitive detectors such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for speciation analysis and trace element detection. analytik-jena.comspectroscopyonline.comresearchgate.net Mass spectrometry techniques, including ESI-MS and MALDI-MS, can also provide detailed information about molecular structure and composition. frontiersin.org Photometric methods, such as those utilizing complexing agents like Eriochrome Black T, have been explored for this compound estimation and could be further refined for improved sensitivity and application in quality control. thepharmajournal.comresearchgate.net The development of rapid, in-line analytical techniques integrated into the synthesis process could also enhance quality control and process optimization. nano-ntp.com

Q & A

Q. What standardized experimental models are used to evaluate Magaldrate’s antiulcer efficacy in preclinical studies?

  • Methodology: Preclinical studies often employ rodent models (e.g., mice or rats) to induce gastric ulcers via hydrochloric acid, ethanol, or aspirin. For example, pylorus ligation in rats mimics gastric hypersecretion, while ethanol-induced necrosis evaluates mucosal protection. Dose-response experiments (e.g., 1,600 mg/kg in mice) compare this compound’s efficacy against reference standards (e.g., sucralfate) using ulcer inhibition rates and histopathological analysis .
  • Key Parameters: Ulcer index, pH measurement, and mucosal protection scores.

Q. How is this compound’s chemical composition validated to meet pharmacopoeial standards?

  • Methodology: Pharmacopoeias (e.g., USP, Ph. Eur.) require quantification of aluminum (Al³⁺) and magnesium (Mg²⁺) ions via titration or atomic absorption spectroscopy. Sulfate content is determined gravimetrically. Hydration status is assessed using thermogravimetric analysis (TGA). Compliance ranges (e.g., 90–105% of theoretical Al₅Mg₁₀(OH)₃₁(SO₄)₂) ensure batch consistency .
  • Key Tools: Titration, TGA, and X-ray diffraction (XRD) for structural confirmation.

Q. What is this compound’s therapeutic classification in the WHO ATC system, and how does this guide research?

  • Classification: this compound is classified under A02AD02 (combinations of aluminum, calcium, and magnesium compounds). This categorization informs comparative studies with other antacids (e.g., hydrotalcite, almagate) and emphasizes its role in acid-related disorders like gastric ulcers and reflux esophagitis .
  • Research Implications: Focus on mechanisms beyond acid neutralization, such as pepsin adsorption or mucosal repair.

Advanced Research Questions

Q. How to design a crossover study to assess bioequivalence between this compound formulations?

  • Methodology: A randomized, open-label crossover study with healthy volunteers evaluates pharmacodynamic parameters (e.g., gastric pH). Participants receive test and reference formulations (e.g., 2 chewable tablets, 3× daily). pH monitoring via intragastric probes for 1-hour post-administration calculates AUC₀₋₆₀ (area under the pH curve). Bioequivalence is confirmed if 90% confidence intervals for AUC fall within 80–125% .
  • Key Metrics: AUC₀₋₆₀, neutralization duration, and inter-subject variability.

Q. What in vitro models assess this compound’s adsorption capacity for bile acids and pepsin?

  • Methodology: Simulated gastric fluid (pH 1.2–3.5) is spiked with pepsin or bile acids (e.g., taurocholate). This compound is incubated with the solution, and residual concentrations are measured via spectrophotometry (pepsin at 280 nm) or HPLC (bile acids). Adsorption efficiency is calculated as percentage bound relative to controls .
  • Key Variables: pH, incubation time, and this compound’s surface area.

Q. How to resolve discrepancies in preclinical efficacy data between this compound formulations?

  • Methodology: Meta-analysis of dose-response curves across studies identifies outliers. Factors like animal strain (e.g., Sprague-Dawley vs. Wistar rats), ulcer induction method, or formulation purity (e.g., hydration state) are scrutinized. In vitro dissolution testing under simulated gastric conditions (USP Apparatus II, 50 rpm) correlates bioavailability with efficacy .
  • Key Tools: Dissolution testing, multivariate regression analysis.

Q. What structural analysis techniques characterize this compound’s layered lattice and reactivity?

  • Methodology: XRD identifies the layered double hydroxide (LDH) structure, while Fourier-transform infrared spectroscopy (FTIR) confirms sulfate (SO₄²⁻) and hydroxyl (OH⁻) groups. Reactivity is tested via acid-neutralizing capacity (ANC) assays (22.6 mval/g expected) and kinetic studies measuring pH changes over time .
  • Advanced Techniques: Scanning electron microscopy (SEM) for surface morphology.

Comparative & Formulation Research

Q. How does this compound’s efficacy compare to hydrotalcite in acid-neutralizing and mucosal protection?

  • Methodology: Parallel in vitro ANC assays (e.g., titration with 0.1N HCl) quantify neutralization capacity. In vivo rat models compare ulcer inhibition rates and mucosal prostaglandin E2 (PGE2) levels. Statistical analysis (ANOVA) identifies significant differences in efficacy .

Q. What stability-indicating parameters are critical for this compound oral suspensions?

  • Methodology: Accelerated stability testing (40°C/75% RH for 6 months) monitors pH, viscosity, and sedimentation volume. HPLC quantifies degradation products (e.g., free Al³⁺ or Mg²⁺ ions). USP guidelines require ≤10% deviation from baseline parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.